molecular formula C12H19NO4 B3059960 1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate CAS No. 155905-80-9

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

Cat. No. B3059960
CAS RN: 155905-80-9
M. Wt: 241.28
InChI Key: HJZHZSUJUMWLFB-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate, commonly known as BMTPD, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMTPD belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • Synthesis of Pyridine and Hydroxamic Acid Derivatives : Görlitzer and Baltrusch (2000) explored the reaction mechanism involving 3-tert-butyl-5-methyl-1,4-dihydropyridine (DHP) dicarboxylate with trifluoroacetic acid. This reaction leads to the formation of pyridine and cyclic hydroxamic acid compounds, highlighting the chemical versatility of related dihydropyridine structures (Görlitzer & Baltrusch, 2000).

  • Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) identified tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a significant intermediate for small molecule anticancer drugs. They developed a high-yield synthetic method for this compound, emphasizing its potential in drug development (Zhang, Ye, Xu, & Xu, 2018).

  • Characterization of Schiff Base Compounds : Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, characterizing its molecular structure through X-ray crystallographic analysis. This research provides insight into the structural properties of dihydropyridine derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).

Novel Compound Synthesis and Applications

  • Development of NADH Model Compounds : Xie et al. (2007) synthesized a novel chiral NADH model compound, N-methyl-(R)-3-(tert-butyl)-sulfinyl-1,4-dihydropyridine, demonstrating its high enantioselectivity. This study highlights the compound's potential in synthetic organic chemistry and as a model for biochemical processes (Xie, Liu, Cui, Wang, Fu, & Mak, 2007).

  • Synthesis of Nociceptin Antagonists : Jona et al. (2009) developed an efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound is a useful intermediate for synthesizing nociceptin antagonists, indicating its potential in therapeutic applications (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-pyridine-1,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZHZSUJUMWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149286
Record name 1-(1,1-Dimethylethyl) 2-methyl 5,6-dihydro-1,2(4H)-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

CAS RN

155905-80-9
Record name 1-(1,1-Dimethylethyl) 2-methyl 5,6-dihydro-1,2(4H)-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155905-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl 5,6-dihydro-1,2(4H)-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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